

# In-Depth Technical Guide: 6-Bromohexyl Acetate

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## Compound of Interest

Compound Name: 6-bromohexyl Acetate

CAS No.: 68797-94-4

Cat. No.: B3056077

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to **6-bromohexyl acetate**, a valuable bifunctional molecule utilized in various chemical syntheses.

## Core Data Presentation

The key quantitative data for **6-bromohexyl acetate** (CAS No: 68797-94-4) are summarized below. This information is crucial for reaction planning, analytical characterization, and safety considerations.



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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## Experimental Protocols

The synthesis of **6-bromohexyl acetate** is commonly achieved through the esterification of 6-bromo-1-hexanol. Below is a detailed protocol adapted from established synthetic procedures, such as the acetylation of a hydroxyl group with an anhydride.

Protocol: Synthesis of **6-Bromohexyl Acetate** via Acetylation

This protocol describes the synthesis of **6-bromohexyl acetate** from 6-bromo-1-hexanol using acetic anhydride.

Materials:

- 6-bromo-1-hexanol
- Acetic anhydride (stoichiometric amount or slight excess)
- Inert solvent (e.g., toluene, optional for controlling reaction temperature)
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-bromo-1-hexanol with a stoichiometric amount of acetic anhydride.<sup>[1]</sup>

- Heating: The reaction mixture is heated to reflux.[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Purification: Upon completion, the reaction mixture will contain the desired product, **6-bromohexyl acetate**, along with acetic acid as a byproduct.
- Removal of Byproducts: The crude material is subjected to azeotropic distillation to remove water and excess reagents.[1]
- Final Purification: The resulting crude product is then purified by vacuum distillation to yield pure **6-bromohexyl acetate** (typically >98% purity).[1]

Characterization: The structure and purity of the synthesized **6-bromohexyl acetate** can be confirmed using spectroscopic methods.

- <sup>1</sup>H-NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet for the acetate methyl protons (CH<sub>3</sub>CO-) around  $\delta$  1.9–2.1 ppm and a triplet corresponding to the methylene protons adjacent to the ester oxygen (-O-CH<sub>2</sub>-) at approximately  $\delta$  3.9–4.1 ppm.
- <sup>13</sup>C-NMR Spectroscopy: The carbon-13 NMR spectrum will display a characteristic signal for the carbonyl carbon (C=O) in the downfield region of  $\delta$  170–172 ppm. The methylene carbon adjacent to the ester oxygen (-O-CH<sub>2</sub>-) typically resonates around  $\delta$  60–65 ppm.

## Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships pertinent to **6-bromohexyl acetate**.



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Caption: Synthetic workflow for **6-bromohexyl acetate**.



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Caption: Reagent relationships in the synthesis.

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